6-Methoxy-1-phenylpyrrolo[3,2-c]pyridine

Catalog No.
S14450350
CAS No.
M.F
C14H12N2O
M. Wt
224.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methoxy-1-phenylpyrrolo[3,2-c]pyridine

Product Name

6-Methoxy-1-phenylpyrrolo[3,2-c]pyridine

IUPAC Name

6-methoxy-1-phenylpyrrolo[3,2-c]pyridine

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

InChI

InChI=1S/C14H12N2O/c1-17-14-9-13-11(10-15-14)7-8-16(13)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

YNGUAEIAVWOHFW-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C2C=CN(C2=C1)C3=CC=CC=C3

6-Methoxy-1-phenylpyrrolo[3,2-c]pyridine is a heterocyclic compound characterized by a pyrrolo[3,2-c]pyridine core structure, which is a fused bicyclic system containing both pyridine and pyrrole moieties. The presence of a methoxy group at the 6-position and a phenyl group at the 1-position contributes to its unique chemical properties. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

The chemical reactivity of 6-Methoxy-1-phenylpyrrolo[3,2-c]pyridine can be explored through various synthetic pathways. It can undergo electrophilic aromatic substitution reactions due to the presence of the electron-rich methoxy group, which activates the aromatic ring. Additionally, nucleophilic substitutions can occur at positions where the substituents are amenable to such transformations.

For example, derivatives of this compound may be synthesized through reactions involving:

  • Alkylation: Attaching alkyl groups to the nitrogen atom or other reactive sites.
  • Oxidation: Converting the methoxy group into more reactive functionalities.
  • Condensation reactions: Forming new bonds with other heterocycles or aromatic compounds.

Research indicates that derivatives of pyrrolo[3,2-c]pyridine, including 6-Methoxy-1-phenylpyrrolo[3,2-c]pyridine, exhibit significant biological activities. These compounds have shown inhibitory effects against various kinases, including FMS kinase, and have been investigated for their anticancer and anti-inflammatory properties. The biological activity is often influenced by substituents on the pyridine ring; for instance, modifications in the para position of the phenyl ring can enhance insulin sensitivity in adipocytes .

The synthesis of 6-Methoxy-1-phenylpyrrolo[3,2-c]pyridine can be achieved through several methods:

  • Multicomponent Reactions: One-pot reactions involving aldehydes, amines, and isocyanides have been employed to construct complex heterocycles efficiently.
  • Cyclization Reactions: The formation of the pyrrolo[3,2-c]pyridine structure can be facilitated by cyclization of appropriate precursors under acidic or basic conditions.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation has been shown to enhance reaction rates and yields in synthesizing heterocyclic compounds.

These methods allow for variations in substituents and functional groups to tailor compounds for specific biological activities.

6-Methoxy-1-phenylpyrrolo[3,2-c]pyridine has potential applications in:

  • Pharmaceutical Development: As a scaffold for designing new drugs targeting cancer and inflammatory diseases.
  • Biochemical Research: Investigating its role as a kinase inhibitor or modulator in various signaling pathways.
  • Material Science: Exploring its properties for use in organic electronics or as a precursor for advanced materials.

Interaction studies involving 6-Methoxy-1-phenylpyrrolo[3,2-c]pyridine focus on its binding affinity and inhibitory effects on specific enzymes and receptors. For example:

  • Kinase Inhibition: Studies have demonstrated that certain derivatives exhibit low micromolar IC50 values against specific kinases, indicating strong potential as therapeutic agents.
  • Cell Line Assays: Evaluations using various cancer cell lines have shown promising results in terms of cytotoxicity and selectivity.

These studies are crucial for understanding how modifications affect biological activity and for optimizing lead compounds for clinical use.

Several compounds share structural similarities with 6-Methoxy-1-phenylpyrrolo[3,2-c]pyridine. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesBiological Activity
4-(4-Methylphenyl)-6-methyl-pyrrolo[3,4-c]pyridineMethyl substitution at position 4Anticancer activity
7-(4-Chlorophenyl)-3-morpholino-pyrrolo[3,4-b]pyridin-5-oneMorpholine ring additionAnti-inflammatory effects
5-(3-Fluorophenyl)-7-hydroxy-pyrrolo[3,4-b]pyridinHydroxy group at position 7Enhanced kinase inhibition

6-Methoxy-1-phenylpyrrolo[3,2-c]pyridine stands out due to its unique methoxy substitution that enhances solubility and alters pharmacokinetic properties compared to other derivatives.

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Exact Mass

224.094963011 g/mol

Monoisotopic Mass

224.094963011 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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